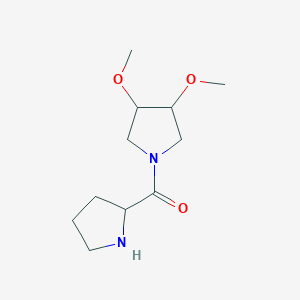

![molecular formula C8H15NO2 B1531593 1-[(1-羟基环丁基)甲基]氮杂环丁醇 CAS No. 2153019-13-5](/img/structure/B1531593.png)

1-[(1-羟基环丁基)甲基]氮杂环丁醇

描述

“1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” is a chemical compound with diverse applications in scientific research. Its unique structure enables its utilization in various fields, including drug discovery, material science, and synthesis of novel compounds. The IUPAC name for this compound is (3-hydroxyazetidin-1-yl) (1-hydroxycyclobutyl)methanone .

Synthesis Analysis

Azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .

Molecular Structure Analysis

The InChI code for “1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” is 1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2 .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.2 . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

科学研究应用

Pharmacology: Potential Therapeutic Agent Synthesis

“1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring both azetidine and cyclobutyl groups, could be instrumental in creating compounds with potential activity against a range of diseases. The azetidine moiety, in particular, is known for its presence in β-lactam antibiotics, suggesting that derivatives of this compound could be explored for antibacterial properties .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic chemistry, this compound could act as a versatile building block for the construction of more complex heterocyclic structures. Its reactivity due to ring strain in both the azetidine and cyclobutyl components makes it a candidate for ring-opening or expansion reactions, which are valuable in synthesizing larger or more complex rings .

Material Science: Polymer Research

The unique structure of “1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” might find applications in material science, particularly in the development of new polymers. The presence of multiple functional groups could allow for cross-linking, potentially leading to materials with novel properties, such as enhanced durability or flexibility .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions due to its potential to mimic certain biological molecules. It could act as an inhibitor for enzymes that recognize substrates with similar structural features, thus helping to elucidate enzyme mechanisms or discover new drug targets .

Agriculture: Development of Agrochemicals

The structural complexity of “1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” may be utilized in the development of new agrochemicals. Its potential to serve as a scaffold for creating compounds that interact with plant biology could lead to the discovery of new herbicides or growth regulators .

Environmental Science: Pollutant Degradation Research

Lastly, in environmental science, researchers could explore the use of this compound in the degradation of pollutants. Its chemical structure might be modified to interact with specific environmental contaminants, aiding in their breakdown and contributing to pollution remediation efforts .

安全和危害

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines suggest promising future directions, including their use as motifs in drug discovery, polymerization, and chiral templates .

属性

IUPAC Name |

1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWFBLJCMKIRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN2CC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)

![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)

![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)

![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)

![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)

![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)

![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)

![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)